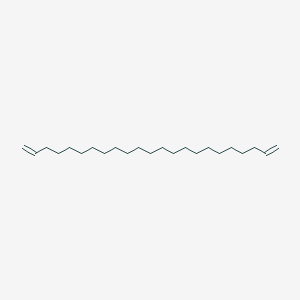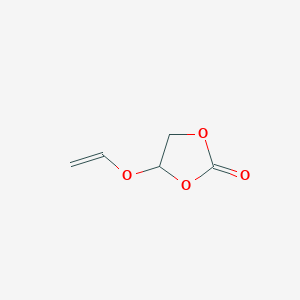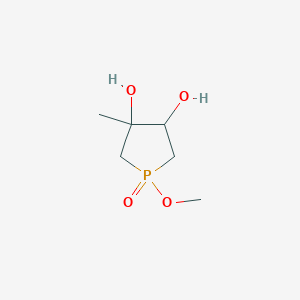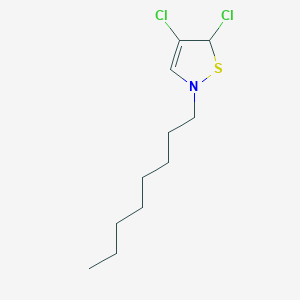![molecular formula C16H13ClO2S B12559232 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene CAS No. 143809-30-7](/img/structure/B12559232.png)
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene is a chemical compound known for its unique structure and properties It is characterized by a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a phenylethenyl chain
Métodos De Preparación
The synthesis of 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene involves multiple steps, typically starting with the chlorination of benzene to introduce the chlorine substituent. The sulfonyl group can be introduced through a sulfonation reaction using reagents such as sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄). The phenylethenyl chain is then attached via a Friedel-Crafts alkylation reaction, using appropriate alkyl halides and catalysts like aluminum chloride (AlCl₃) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenylethenyl chain and chlorine substituent contribute to the compound’s overall reactivity and specificity in targeting certain pathways.
Comparación Con Compuestos Similares
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-(phenylethynyl)benzene: This compound has an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
1-Chloro-4-[1,2,2-tris(4-chlorophenyl)vinyl]benzene: This compound has multiple chlorine atoms and a more complex structure, resulting in distinct chemical properties and uses.
Propiedades
Número CAS |
143809-30-7 |
|---|---|
Fórmula molecular |
C16H13ClO2S |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
1-chloro-4-[2-(2-phenylethenylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C16H13ClO2S/c17-16-8-6-15(7-9-16)11-13-20(18,19)12-10-14-4-2-1-3-5-14/h1-13H |
Clave InChI |
CWGBUQWIMOTXRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


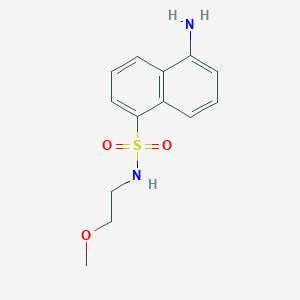
![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
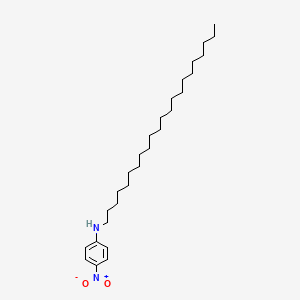
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
